

Application Notes: (R)-1-N-Boc-3-Methylaminopiperidine in Kinase Inhibitor Development

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Compound of Interest

Compound Name:

(R)-1-N-Boc-3-Methylaminopiperidine

Cat. No.:

B591869

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1. Introduction

(R)-1-N-Boc-3-methylaminopiperidine is a valuable chiral building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid piperidine scaffold allows for precise three-dimensional orientation of substituents, which is crucial for achieving high-affinity and selective binding to the ATP-binding pocket of protein kinases. The methylamino group provides a key attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the application of this intermediate in the discovery of novel kinase inhibitors, providing exemplary data and standardized protocols.

2. Role in Kinase Inhibitor Design

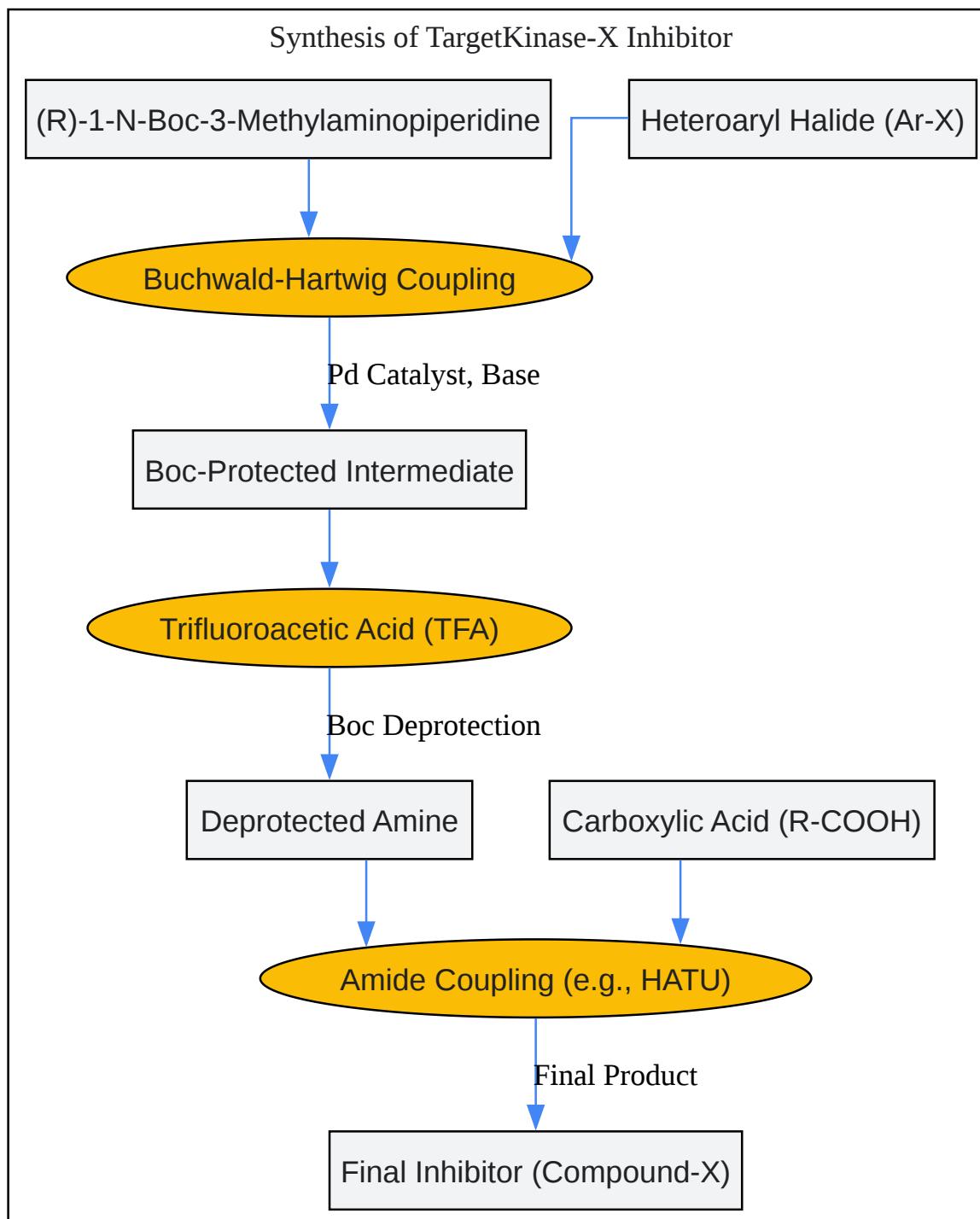
The piperidine ring system is a common motif in kinase inhibitors due to its ability to establish favorable interactions within the kinase domain. The specific stereochemistry of the (R)-isomer is often critical for optimal binding. The Boc-protecting group facilitates synthesis and is typically removed in a later step to allow for further derivatization.

Exemplary Application: Development of "TargetKinase-X" Inhibitors

For the purpose of these notes, we will use a hypothetical "TargetKinase-X" to illustrate the application of **(R)-1-N-Boc-3-methylaminopiperidine** in a drug discovery workflow.

3. Synthetic Scheme

The following diagram illustrates a generalized synthetic route from **(R)-1-N-Boc-3-methylaminopiperidine** to a final, hypothetical kinase inhibitor.

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Caption: Generalized synthetic pathway for a kinase inhibitor.

4. Quantitative Data Summary

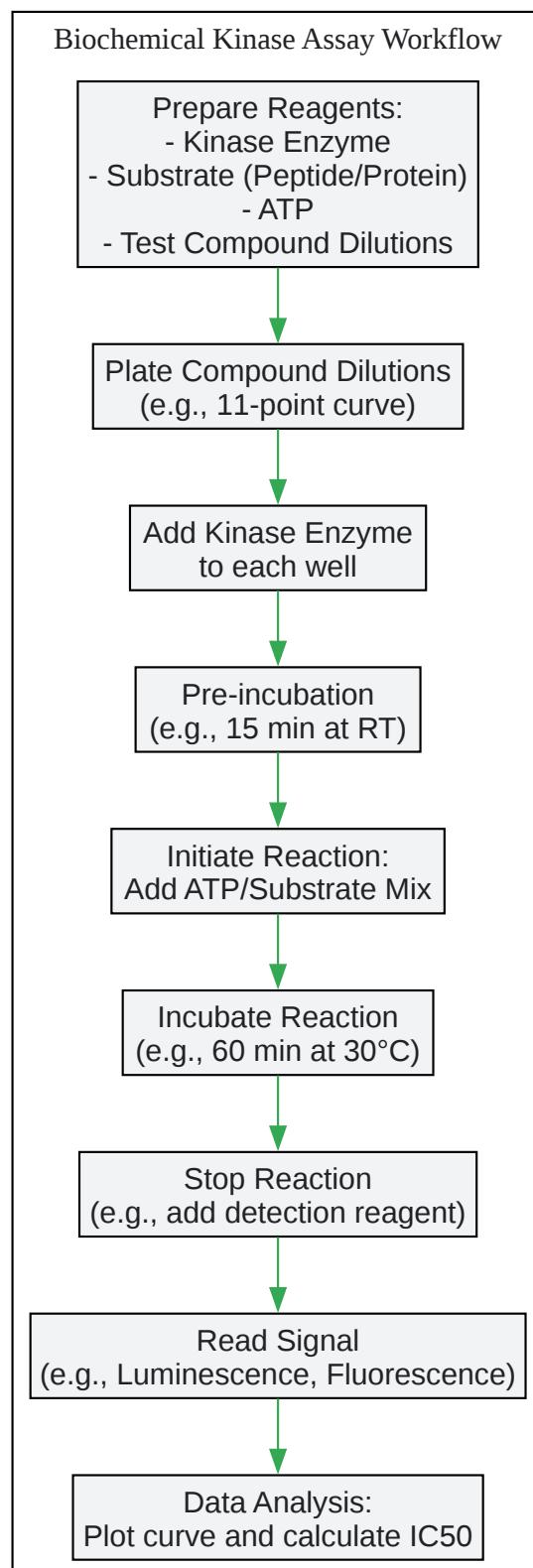
The following table summarizes exemplary data for a series of hypothetical inhibitors derived from the piperidine scaffold, tested against TargetKinase-X and two off-target kinases to assess selectivity.

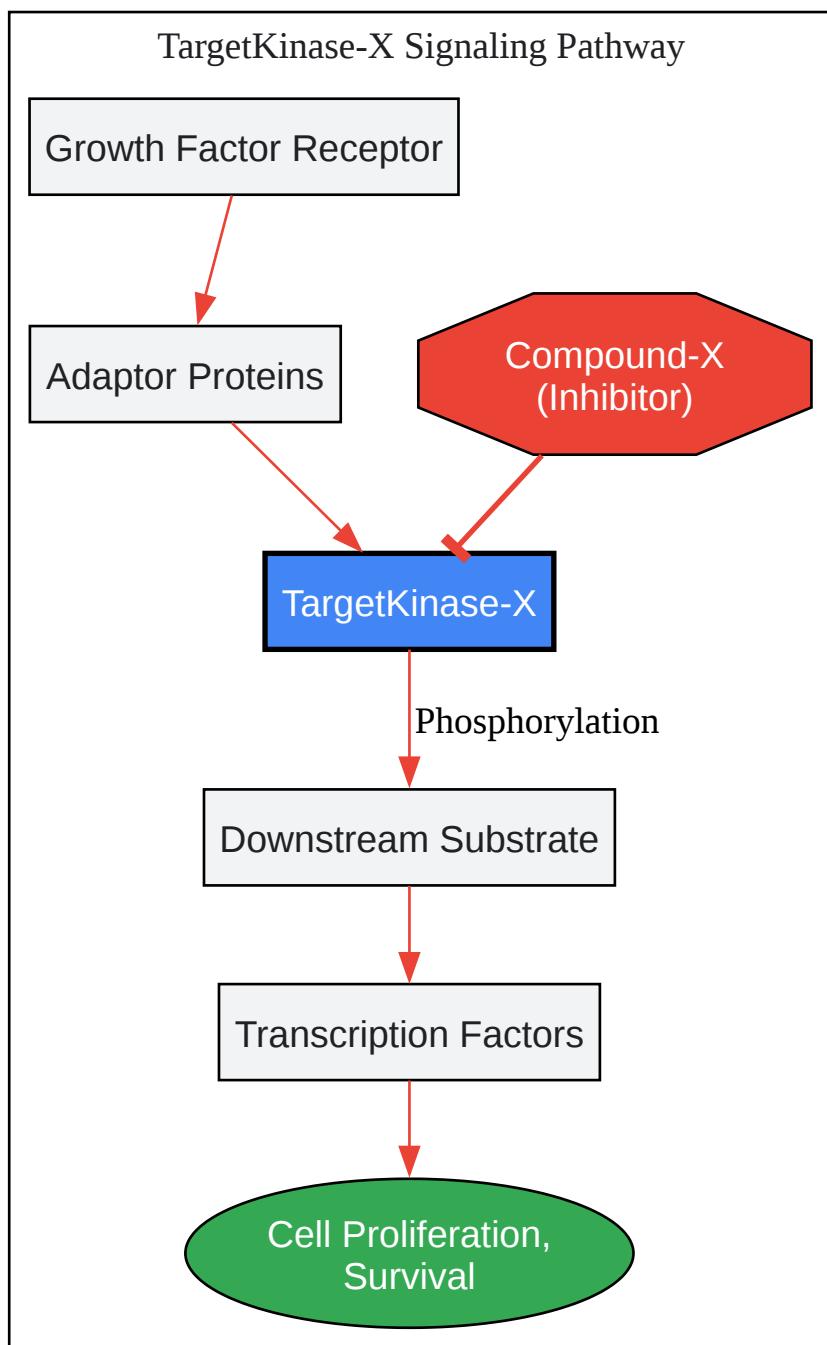
Compound ID	Modification (R-Group)	TargetKinase-X IC50 (nM)	Off-Target Kinase 1 IC50 (nM)	Off-Target Kinase 2 IC50 (nM)	Cell Viability EC50 (μM)
Comp-01	Phenyl	150	2500	>10000	15.2
Comp-02	4-Fluorophenyl	85	1800	>10000	10.8
Comp-03	3-Chlorophenyl	45	950	8500	5.1
Comp-04	2-Methylphenyl	210	3200	>10000	22.5

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay (Biochemical)

This protocol describes a typical *in vitro* assay to determine the IC50 value of a test compound against a purified kinase.





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